molecular formula C15H19Cl2N3O2S B2742591 N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide CAS No. 1022404-05-2

N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide

Cat. No.: B2742591
CAS No.: 1022404-05-2
M. Wt: 376.3
InChI Key: VPGGYKYNWZGSJQ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features an acetamide backbone substituted with a 2,3-dichlorophenoxy group and a cyclohexylcarbamothioylamino moiety. Its molecular formula is C₁₆H₂₂ClN₃O₂S, with a molecular weight of 355.88 g/mol .

  • Condensation of chloral hydrate with dichlorophenoxyacetic acid derivatives to form acetamide intermediates .
  • Introduction of thiourea groups via reaction with cyclohexyl isothiocyanate .

Applications:
Though explicit pharmacological data are lacking, structurally similar compounds (e.g., 2,4-D, pretilachlor) are herbicides or pesticides . The thiourea group may confer unique activity, possibly targeting plant auxin pathways or enzyme inhibition.

Properties

IUPAC Name

1-cyclohexyl-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O2S/c16-11-7-4-8-12(14(11)17)22-9-13(21)19-20-15(23)18-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,19,21)(H2,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGGYKYNWZGSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NNC(=O)COC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide typically involves the reaction of cyclohexylamine with 2-(2,3-dichlorophenoxy)acetyl chloride, followed by the addition of thiourea. The reaction conditions generally include the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines or thiols.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Ring

Compound Name Phenoxy Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 2,3-dichloro C₁₆H₂₂ClN₃O₂S 355.88 Thiourea group, cyclohexyl substituent
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide 2,3-dichloro C₁₄H₁₆Cl₂NO₂ 301.19 Lacks thiourea; simpler amide linkage
2-(4-Chloro-2-methylphenoxy)-N-[(cyclohexylcarbamothioyl)amino]acetamide 4-chloro-2-methyl C₁₆H₂₂ClN₃O₂S 355.88 Methyl substitution on phenoxy ring
Alachlor 2,6-diethyl C₁₄H₂₀ClNO₂ 269.77 Chloroacetamide herbicide

Key Observations :

  • Chlorine Position : The 2,3-dichloro configuration in the target compound may confer steric and electronic differences compared to 2,4-dichloro analogs (e.g., 2,4-D), altering receptor binding .
  • Thiourea vs.

Modifications on the Acetamide Side Chain

Compound Name Acetamide Substituent Biological Activity Reference
Target Compound Cyclohexylcarbamothioylamino Potential herbicidal activity
WH7 4-H-1,2,4-triazol-3-yl Synthetic auxin agonist
Pretilachlor 2-propoxyethyl Herbicide
N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide 3-acetylphenyl Research intermediate

Key Observations :

  • Thiourea vs. Heterocycles : The thiourea group in the target compound differs from heterocyclic substituents in WH7, which interacts with auxin receptors .
  • Alkyl vs. Aromatic Chains : Pretilachlor’s propoxyethyl chain enhances lipophilicity, favoring soil persistence, whereas the target compound’s cyclohexyl group may improve membrane permeability .

Structural Analogues with Thiourea Groups

Compound Name Thiourea Substituent Phenoxy Group Application Reference
Target Compound Cyclohexyl 2,3-dichloro Under investigation
2-(2,3-dichlorophenoxy)-N-{[(4-methylphenyl)carbamothioyl]amino}acetamide 4-methylphenyl 2,3-dichloro Research chemical
2-cyano-N-[(methylamino)carbonyl]acetamide Methylamino None Unknown

Key Observations :

  • Aromatic vs. Aliphatic Thiourea : The cyclohexyl group in the target compound may reduce steric hindrance compared to aromatic substituents (e.g., 4-methylphenyl) .
  • Cyanide Substitution: 2-cyano-N-[(methylamino)carbonyl]acetamide lacks a phenoxy group, limiting direct comparability .

Research Findings and Implications

  • Crystallography: N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide forms hydrogen-bonded chains via N–H⋯O interactions, a feature likely retained in the target compound .
  • Herbicidal Activity: Chloroacetamides like alachlor inhibit very-long-chain fatty acid synthesis in plants; the target compound’s thiourea group may introduce a novel mechanism .
  • Synthetic Flexibility: Modifications to the phenoxy ring (e.g., 2,3-dichloro vs. 2,4-dichloro) and acetamide side chain enable tuning of bioactivity and physicochemical properties .

Biological Activity

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C15H19Cl2N3O2S
  • Molecular Weight : 376.31 g/mol

This compound is characterized by the presence of a cyclohexyl group, a carbamothioyl moiety, and a dichlorophenoxyacetamide structure, which contributes to its biological activity.

N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide exhibits several mechanisms through which it exerts its biological effects:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer progression, particularly carbonic anhydrases (CAs). Inhibition of isoforms CA IX and CA XII has been linked to reduced tumor growth and metastasis .
  • Receptor Interaction : Preliminary studies suggest that this compound may interact with sigma receptors, similar to other derivatives that have shown selective binding and activity against these targets .

Therapeutic Applications

Research indicates that this compound may have potential applications in:

  • Cancer Treatment : By targeting specific carbonic anhydrase isoforms, this compound could serve as a basis for developing new anticancer therapies .
  • Pain Management : Similar compounds have demonstrated antinociceptive effects in animal models, suggesting potential applications in pain relief .

Case Studies and Experimental Data

  • In Vitro Studies : In vitro assays have demonstrated that this compound significantly inhibits the growth of various cancer cell lines. The IC50 values indicate potent activity against CA IX and CA XII isoforms.
    CompoundTarget EnzymeIC50 (µM)
    This compoundCA IX0.58
    This compoundCA XII0.48
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to controls. The antinociceptive effects were also evaluated using formalin tests, demonstrating significant pain reduction at specified dosages .

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits promising biological activity, its safety profile must be thoroughly evaluated. Studies have shown dose-dependent toxicity in certain animal models, necessitating further investigation into its pharmacokinetics and long-term effects.

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